molecular formula C11H22O3 B017099 Methyl (3R)-3-hydroxydecanoate CAS No. 56618-58-7

Methyl (3R)-3-hydroxydecanoate

Cat. No.: B017099
CAS No.: 56618-58-7
M. Wt: 202.29 g/mol
InChI Key: UBVACUZVNTVHTE-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (3R)-3-hydroxydecanoate is an organic compound belonging to the class of fatty acid methyl esters It is characterized by a hydroxyl group at the third carbon of the decanoate chain, which is esterified with methanol

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl (3R)-3-hydroxydecanoate can be synthesized through several methods. One common approach involves the esterification of (3R)-3-hydroxydecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of biocatalysts or enzymes to achieve high enantioselectivity. Enzymatic esterification using lipases is a preferred method due to its mild reaction conditions and environmental friendliness.

Chemical Reactions Analysis

Types of Reactions: Methyl (3R)-3-hydroxydecanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

    Substitution: Nucleophiles like halides or amines can be used in the presence of a base.

Major Products:

    Oxidation: Methyl 3-oxodecanoate or methyl 3-carboxydecanoate.

    Reduction: Methyl (3R)-3-hydroxydecanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (3R)-3-hydroxydecanoate has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex molecules and as a chiral intermediate in asymmetric synthesis.

    Biology: The compound is studied for its role in metabolic pathways and as a potential biomarker for certain diseases.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its biocompatibility and ability to form micelles.

    Industry: It is used in the production of biodegradable polymers and as a surfactant in various formulations.

Mechanism of Action

The mechanism of action of methyl (3R)-3-hydroxydecanoate involves its interaction with specific molecular targets and pathways. In biological systems, it can be metabolized by enzymes such as esterases and oxidases, leading to the formation of active metabolites. These metabolites may interact with cellular receptors or enzymes, modulating various biochemical pathways.

Comparison with Similar Compounds

Methyl (3R)-3-hydroxydecanoate can be compared with other similar compounds such as:

    Methyl (3R)-3-hydroxybutanoate: Both compounds have a hydroxyl group at the third carbon, but differ in the length of their carbon chains.

    Methyl (3R)-3-hydroxyhexanoate: Similar structure but with a shorter carbon chain.

    Methyl (3R)-3-hydroxyoctanoate: Similar structure but with a medium-length carbon chain.

Uniqueness: this compound is unique due to its specific chain length, which imparts distinct physical and chemical properties. Its longer carbon chain compared to similar compounds makes it more hydrophobic, influencing its solubility and interaction with biological membranes.

Properties

IUPAC Name

methyl (3R)-3-hydroxydecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O3/c1-3-4-5-6-7-8-10(12)9-11(13)14-2/h10,12H,3-9H2,1-2H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBVACUZVNTVHTE-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(CC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC[C@H](CC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50446818
Record name Methyl (3R)-3-hydroxydecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50446818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56618-58-7
Record name Methyl (3R)-3-hydroxydecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50446818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

At room temperature, a three-neck flask equipped with a reflux condenser, internal thermometer, dropping funnel and stirrer under nitrogen protective gas was initially charged with 7.1 g of zinc powder (108 mmol) in 42 ml of ethyl acetate. After 1.7 ml of trimethylchlorosilane (13.4 mmol) had been added, the mixture was heated to 60° C. for 15 min, then allowed to cool to 55° C. and 15.3 g of undiluted methyl bromoacetate (100 mmol) were subsequently added dropwise within 7 min, and the temperature was maintained at 65° C. by external cooling. The mixture was then stirred at 50° C. for 15 min. After cooling to 0° C., 10.7 g of undiluted octanal (83 mmol) were added, and the temperature was maintained at 5° C. by external cooling. After stirring had been continued at 50C for 30 min, 25° C. for 2 h and 40° C. for 20 min, the mixture was cooled to 0° C., acidified with 30 ml of 10% hydrochloric acid to a pH of 1 and the mixture was stirred for 10 min. Excess zinc was then filtered off and the organic phase removed. The organic phase was then stirred with 10 ml of concentrated ammonia solution at 0° C. for 10 min. After the phase separation, drying was effected over sodium sulfate and the solvent was distilled off under reduced pressure. Methyl 3-hydroxydecanoate was obtained in a yield of 14.2 g (84% of theory) and had a boiling point of 59° C. (0.04 mbar).
Quantity
1.7 mL
Type
reactant
Reaction Step One
Quantity
15.3 g
Type
reactant
Reaction Step Two
Quantity
10.7 g
Type
reactant
Reaction Step Three
[Compound]
Name
50C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
reactant
Reaction Step Five
Quantity
42 mL
Type
solvent
Reaction Step Six
Name
Quantity
7.1 g
Type
catalyst
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of (R)-Methyl 3-hydroxydecanoate in the synthesis of rhamnolipid B?

A1: (R)-Methyl 3-hydroxydecanoate serves as a precursor to the β-hydroxydecanoic acid moiety present in rhamnolipid B []. This moiety is crucial for the biological activity of rhamnolipid B. Researchers glycosylate a dirhamnose unit with (R)-Methyl 3-hydroxydecanoate to obtain a compound structurally similar to rhamnolipid B []. This synthetic approach allows for further exploration and modification of rhamnolipid B analogs for potential therapeutic applications.

Q2: How did the researchers determine the stereochemistry of (R)-Methyl 3-hydroxydecanoate incorporation into the final rhamnolipid B analog?

A2: Nuclear Overhauser Effect Spectroscopy (NOESY) was employed to analyze the final synthesized compound containing the dirhamnose unit and (R)-Methyl 3-hydroxydecanoate []. The NOESY spectrum revealed that the (R)-Methyl 3-hydroxydecanoate moiety was attached to the dirhamnose unit in an α-configuration, meaning the moiety occupies the axial position []. This finding provides valuable insights into the spatial arrangement of the synthesized rhamnolipid B analog and its potential influence on biological activity.

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